4-(4-Hydroxybutyl)cyclohex-3-ene-1-one

Description

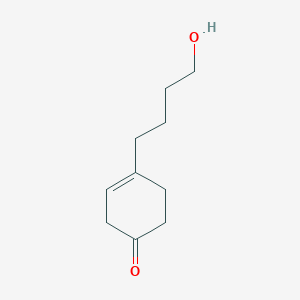

4-(4-Hydroxybutyl)cyclohex-3-ene-1-one is a cyclohexenone derivative characterized by a hydroxybutyl substituent at the 4-position of the cyclohexene ring. The compound combines a ketone group at position 1 with a hydroxyl-terminated alkyl chain at position 4, conferring both polar and hydrophobic properties.

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

4-(4-hydroxybutyl)cyclohex-3-en-1-one |

InChI |

InChI=1S/C10H16O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4,11H,1-3,5-8H2 |

InChI Key |

OXJSLIUWIAEXNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCC1=O)CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Phenylcyclohex-3-en-1-one

- Structural Differences : Replaces the hydroxybutyl group with a phenyl ring at position 4 .

- Implications :

- Solubility : The phenyl group enhances lipophilicity, reducing water solubility compared to the hydrophilic hydroxybutyl chain.

- Reactivity : The aromatic ring enables electrophilic substitution reactions (e.g., nitration), whereas the hydroxybutyl group in the target compound may participate in hydrogen bonding or oxidation reactions.

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

- Structural Differences : Features a hydroxybutyl substituent at position 3 (vs. 4) and additional methyl groups at positions 3, 5, and 5 .

- Stability: The 3-hydroxybutyl position may alter intramolecular interactions, affecting conformational stability.

- Safety : Safety guidelines (P201, P210) highlight handling precautions for hydroxylated compounds, suggesting similar storage requirements for the target compound .

4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one

- Structural Differences: Incorporates a conjugated enone system (butenone) and dimethylcyclohexene substituents .

- Implications :

- Reactivity : The α,β-unsaturated ketone facilitates conjugate additions (e.g., Michael addition), a reactivity absent in the target compound.

- Electronic Effects : Methyl groups electron-donate, stabilizing the cyclohexene ring, whereas the hydroxybutyl group in the target compound may induce electron-withdrawing effects.

3-(4-Methylcyclohex-3-en-1-yl)butanal

- Structural Differences : Substitutes the ketone with an aldehyde group and includes a methylcyclohexene moiety .

- Implications: Oxidation Sensitivity: The aldehyde group is prone to oxidation, unlike the more stable ketone in the target compound. Applications: Potential use in fragrance or flavor industries due to aldehyde volatility, contrasting with the target compound’s suitability for non-volatile applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.